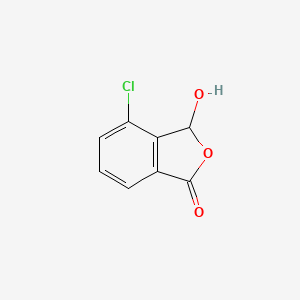
4-chloro-3-hydroxy-3H-isobenzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone is a heterocyclic compound that features a fused benzene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone typically involves the chlorination of 3-hydroxy-1(3H)-Isobenzofuranone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-hydroxy-1(3H)-Isobenzofuranone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent and purify by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1(3H)-Isobenzofuranone.
Reduction: Formation of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone derivatives.
Substitution: Formation of 4-substituted-3-hydroxy-1(3H)-Isobenzofuranone derivatives.
Aplicaciones Científicas De Investigación
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-1(3H)-Isobenzofuranone: Lacks the chlorine substituent, leading to different reactivity and properties.
4-chloro-1(3H)-Isobenzofuranone: Lacks the hydroxyl group, affecting its chemical behavior and applications.
4-chloro-3-oxo-1(3H)-Isobenzofuranone: An oxidized derivative with distinct chemical properties.
Uniqueness
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone is unique due to the presence of both chlorine and hydroxyl groups, which confer specific reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
52010-23-8 |
|---|---|
Fórmula molecular |
C8H5ClO3 |
Peso molecular |
184.57 g/mol |
Nombre IUPAC |
4-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H |
Clave InChI |
YEMNIHGZAGTFQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(OC2=O)O)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















